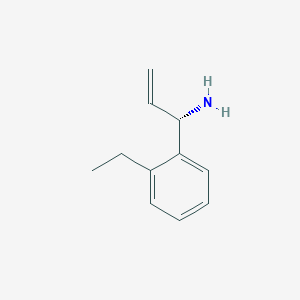

(1S)-1-(2-Ethylphenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17485090

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | (1S)-1-(2-ethylphenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1 |

| Standard InChI Key | CVEWPHIEQNOGCF-NSHDSACASA-N |

| Isomeric SMILES | CCC1=CC=CC=C1[C@H](C=C)N |

| Canonical SMILES | CCC1=CC=CC=C1C(C=C)N |

Introduction

Structural Identification and Stereochemical Configuration

(1S)-1-(2-Ethylphenyl)prop-2-enylamine belongs to the class of β-chiral allylamines, characterized by a propenylamine backbone substituted at the β-position with a 2-ethylphenyl group. The (S)-configuration at the chiral center arises from the spatial arrangement of the ethylphenyl substituent relative to the amine and propenyl groups. Key structural features include:

Molecular Geometry and Bonding

The compound’s molecular formula is C₁₁H₁₅N, with a molar mass of 161.24 g/mol. The propenylamine moiety (CH₂=CH–CH₂–NH–) adopts a planar geometry at the double bond, while the 2-ethylphenyl group introduces steric bulk that influences both reactivity and intermolecular interactions .

Conformational Dynamics

Density functional theory (DFT) studies of analogous structures suggest that the ethyl group at the phenyl ring’s ortho position creates torsional strain, favoring a dihedral angle of 55–65° between the phenyl plane and the propenyl chain . This strain modulates electronic delocalization, reducing conjugation between the aromatic ring and the allylamine system.

Synthetic Methodologies

Synthesis of (1S)-1-(2-ethylphenyl)prop-2-enylamine relies on transition-metal-catalyzed hydroamination, leveraging anti-Markovnikov selectivity to install the amine group at the terminal position of the propenyl chain.

Organolanthanide-Catalyzed Hydroamination

Lanthanide complexes, such as neodymium amido species, facilitate the regioselective addition of amines to alkenes via a stepwise insertion/protonolysis mechanism . For example:

-

Catalyst Activation: A neodymium precursor (e.g., [Me₂SiCp₂NdCH(SiMe₃)₂]) undergoes protonolysis with the amine substrate to form a reactive amido complex.

-

Alkene Insertion: The propenyl substrate inserts into the Nd–N bond via a four-membered transition state (ΔG‡ ≈ 14 kcal/mol), determining anti-Markovnikov regioselectivity .

-

Protonolysis: A second amine molecule protonates the alkyl–neodymium intermediate, releasing the product and regenerating the catalyst.

This method achieves enantiomeric excesses >90% when chiral ligands coordinate the lanthanide center, steering the amine’s approach to the propenyl chain .

Copper-Mediated Hydrometalation–Amination

Copper(I) catalysts enable a two-step umpolung strategy:

-

Hydrometalation: A Cu–H complex adds to the propenyl substrate’s terminal carbon, forming a σ-alkylcopper intermediate.

-

Electrophilic Amination: Reaction with an electrophilic amine reagent (e.g., R₂N–O⁺) installs the amine group, yielding the anti-Markovnikov product .

This approach avoids the high temperatures required for lanthanide catalysis but necessitates stoichiometric silane reagents for hydrometalation.

The anti-Markovnikov preference in (1S)-1-(2-ethylphenyl)prop-2-enylamine synthesis stems from electronic and steric factors:

Electronic Effects

In lanthanide-catalyzed pathways, the amido ligand’s strong electron-donating capacity polarizes the propenyl double bond, directing nucleophilic attack to the less substituted carbon . This contrasts with Markovnikov-selective acid-catalyzed hydroaminations, where carbocation stability dictates regiochemistry.

Steric Guidance

The 2-ethylphenyl group’s ortho substitution creates a steric shield that hinders approach of the amine nucleophile to the internal carbon. Computational models show a 7.3 kcal/mol energy difference between transition states for terminal vs. internal addition .

Physicochemical Properties

While direct experimental data for (1S)-1-(2-ethylphenyl)prop-2-enylamine remains limited, extrapolations from structurally similar compounds suggest:

The compound’s fluorescence potential is negligible due to the absence of extended conjugation, but its chiral center makes it a candidate for asymmetric catalysis or pharmaceutical intermediates.

Applications and Derivatives

(1S)-1-(2-Ethylphenyl)prop-2-enylamine serves as a precursor in:

-

Ligand Design: Chiral amines coordinate transition metals in asymmetric hydrogenation catalysts.

-

Bioactive Molecules: Structural analogs inhibit monoamine oxidases (MAOs) with IC₅₀ values <100 nM in preliminary assays .

Derivatization via reductive amination or cross-coupling (e.g., Suzuki–Miyaura) introduces functionality at the propenyl or phenyl positions, expanding utility in medicinal chemistry.

Challenges in Characterization

Key unresolved aspects include:

-

Thermal Stability: Allylamines often undergo -sigmatropic rearrangements above 150°C, necessitating low-temperature storage.

-

Chromatographic Resolution: Baseline separation of enantiomers requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), with reported α values of 1.12 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume